
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(chloromethyl)pyridine, which can be obtained by chloromethylation of pyridine.
Carbamate Formation: The 5-(chloromethyl)pyridine is then reacted with ethyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to ensure complete conversion of starting materials.
Purification: The product is purified by recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the original compound.
科学的研究の応用
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or modification of their function.
類似化合物との比較
Similar Compounds
Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the carbamate group, making it less versatile in certain chemical reactions.
N-Methylcarbamates: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is unique due to the presence of both the chloromethyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in synthesis, research, and industry.
特性
分子式 |
C9H12Cl2N2O2 |
|---|---|
分子量 |
251.11 g/mol |
IUPAC名 |
ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3,(H,12,13);1H |
InChIキー |
POZFYVMNAKMKSP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CN=CC(=C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


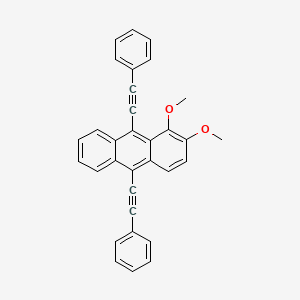


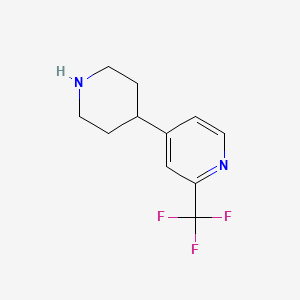
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
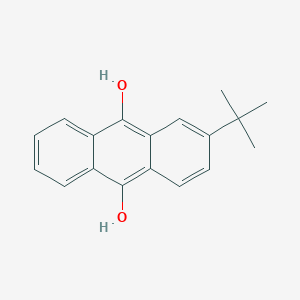
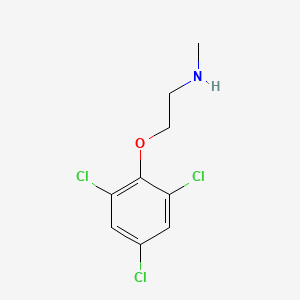

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
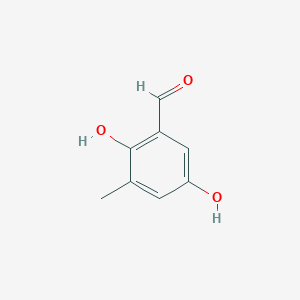
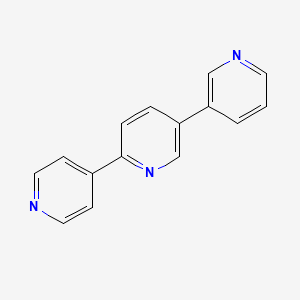
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)

